

# ACE-083: An Objective Efficacy Review in Neuromuscular Disorders

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ZCDD083**

Cat. No.: **B15544715**

[Get Quote](#)

An in-depth analysis of the clinical trial data for ACE-083 in Facioscapulohumeral Muscular Dystrophy (FSHD) and Charcot-Marie-Tooth (CMT) disease, and a comparative look at an alternative therapeutic approach for FSHD.

## Introduction

ACE-083 (also known as **ZCDD083**) is an investigational, locally administered therapeutic designed to increase muscle mass and strength by inhibiting members of the Transforming Growth Factor-beta (TGF- $\beta$ ) superfamily.<sup>[1][2][3]</sup> Developed by Acceleron Pharma, this follistatin-based agent aimed to provide a targeted treatment for neuromuscular disorders characterized by focal muscle weakness, specifically Facioscapulohumeral Muscular Dystrophy (FSHD) and Charcot-Marie-Tooth (CMT) disease.<sup>[2][3]</sup> Despite showing promise in increasing muscle volume, the development of ACE-083 was ultimately discontinued for both indications due to a failure to demonstrate a significant improvement in muscle function.<sup>[4]</sup>

This guide provides an objective comparison of the efficacy of ACE-083 with an alternative investigational compound for FSHD, Losmapimod. It includes a detailed summary of the quantitative data from clinical trials and the experimental protocols employed.

## ACE-083: Mechanism of Action

ACE-083 is a synthetic protein designed to bind to and neutralize proteins that naturally inhibit muscle growth, such as myostatin and activin A.<sup>[1]</sup> By trapping these inhibitory proteins, ACE-

083 was intended to promote the growth of muscle fibers, leading to increased muscle mass and strength in the targeted injection area.

#### ACE-083 Mechanism of Action



[Click to download full resolution via product page](#)

ACE-083's inhibitory effect on the TGF-β signaling pathway.

# ACE-083 in Facioscapulohumeral Muscular Dystrophy (FSHD)

FSHD is a genetic muscle disorder characterized by progressive weakness and wasting of muscles in the face, shoulders, and upper arms. There are currently no FDA-approved therapies for FSHD.[\[5\]](#)

## Clinical Trial and Efficacy Data

A Phase 2, two-part clinical trial (NCT02927080) was conducted to evaluate the safety and efficacy of ACE-083 in patients with FSHD.[\[6\]](#)[\[7\]](#) The first part was a dose-escalation study, and the second was a randomized, double-blind, placebo-controlled trial.[\[6\]](#)[\[7\]](#)

Part 1 (Open-Label, Dose-Escalation): Preliminary results from the first part of the trial showed a significant increase in the total muscle volume of the injected muscles.[\[5\]](#)

| Muscle Group      | Mean Increase in Total Muscle Volume |
|-------------------|--------------------------------------|
| Tibialis Anterior | 12.6%                                |
| Biceps Brachii    | 13.2%                                |

Data from Part 1 of the Phase 2 trial  
(NCT02927080).[\[6\]](#)

Part 2 (Randomized, Placebo-Controlled): Despite the increase in muscle volume, the second part of the trial failed to meet its primary and secondary endpoints related to functional improvement.[\[4\]](#)

## Experimental Protocol (Summarized)

- Study Design: A two-part, multicenter Phase 2 study. Part 1 was open-label and dose-escalating. Part 2 was randomized, double-blind, and placebo-controlled.[\[7\]](#)
- Participants: Patients with a confirmed diagnosis of FSHD.
- Intervention: Intramuscular injections of ACE-083 or placebo into the tibialis anterior or biceps brachii muscles every three weeks.[\[7\]](#)

- Primary Outcome Measures: Change from baseline in total muscle volume (MRI).
- Secondary Outcome Measures: Changes in muscle strength and function.



[Click to download full resolution via product page](#)

Simplified workflow of the ACE-083 Phase 2 trial in FSHD.

## Comparative Compound: Losmapimod for FSHD

Losmapimod is an investigational drug that inhibits p38 $\alpha/\beta$  mitogen-activated protein kinase (MAPK), which is believed to play a role in the inflammation and muscle damage seen in FSHD.

## Efficacy Data

A Phase 2b, randomized, double-blind, placebo-controlled trial of Losmapimod in patients with FSHD showed a reduction in the expression of DUX4-driven genes, which are thought to be the underlying cause of the disease. While the primary endpoint of a change in DUX4-driven gene expression was met, the trial did not demonstrate a significant improvement in clinical outcomes. However, a subsequent post-hoc analysis suggested a potential slowing of disease progression in a subset of patients. A Phase 3 trial (REACH) is ongoing.

| Endpoint                              | Result                                               |
|---------------------------------------|------------------------------------------------------|
| Change in DUX4-driven gene expression | Statistically significant reduction                  |
| Clinical Outcome Measures             | No significant improvement in the overall population |

Data from the Phase 2b trial of Losmapimod.

## ACE-083 in Charcot-Marie-Tooth (CMT) Disease

CMT is a group of inherited disorders that affect the peripheral nerves, leading to muscle weakness and sensory loss, primarily in the feet and hands. There are no approved drug therapies for CMT.<sup>[8]</sup>

## Clinical Trial and Efficacy Data

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT03124459) was conducted to evaluate ACE-083 in patients with CMT. Similar to the FSHD trial, ACE-083 demonstrated an increase in muscle volume but failed to translate this into a functional benefit.

| Endpoint                           | ACE-083 Group | Placebo Group |
|------------------------------------|---------------|---------------|
| Mean Change in Total Muscle Volume | +8.9%         | -0.3%         |

Data from the Phase 2 trial in CMT.

The development of ACE-083 for CMT was also discontinued.

## Conclusion

ACE-083 represented a targeted therapeutic approach for neuromuscular diseases by aiming to directly increase muscle mass. Clinical trial data in both FSHD and CMT demonstrated that while ACE-083 was successful in significantly increasing the volume of injected muscles, this structural change did not translate into a meaningful improvement in muscle function or a slowing of disease progression. The discontinuation of its development underscores the complexity of treating neuromuscular disorders and highlights that simply increasing muscle bulk may not be sufficient to overcome the underlying pathology.

In contrast, other investigational therapies such as Losmapimod for FSHD, which target different aspects of the disease pathophysiology like gene expression, continue to be evaluated. For researchers and drug development professionals, the story of ACE-083 serves as a crucial case study, emphasizing the importance of functional outcomes as the ultimate measure of therapeutic success in neuromuscular diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [musculardystrophynews.com](http://musculardystrophynews.com) [musculardystrophynews.com]
- 2. [musculardystrophynews.com](http://musculardystrophynews.com) [musculardystrophynews.com]
- 3. [americanpharmaceuticalreview.com](http://americanpharmaceuticalreview.com) [americanpharmaceuticalreview.com]
- 4. [musculardystrophynews.com](http://musculardystrophynews.com) [musculardystrophynews.com]
- 5. [hcplive.com](http://hcplive.com) [hcplive.com]
- 6. [musculardystrophynews.com](http://musculardystrophynews.com) [musculardystrophynews.com]
- 7. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 8. Charcot Marie Tooth Disease — NMD Pharma [[nmdpharma.com](http://nmdpharma.com)]

- To cite this document: BenchChem. [ACE-083: An Objective Efficacy Review in Neuromuscular Disorders]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15544715#zcd083-vs-competitor-compound-efficacy-comparison>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)